![molecular formula C17H13N B14115358 3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
3-[1,1'-Biphenyl]-4-ylpyridine
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Overview
Description
3-[1,1’Ao-Biphenyl]4-yl-pyridine is an organic compound that features a biphenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1’Ao-Biphenyl]4-yl-pyridine typically involves the Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: In an industrial setting, the production of 3-[1,1’Ao-Biphenyl]4-yl-pyridine may involve large-scale Suzuki coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[1,1’Ao-Biphenyl]4-yl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, and sulfonation are common
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
3-[1,1’Ao-Biphenyl]4-yl-pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1,1’Ao-Biphenyl]4-yl-pyridine varies depending on its application:
Comparison with Similar Compounds
Phenylpyridine: Features a phenyl group attached to a pyridine ring, used in similar applications but with different electronic properties.
Uniqueness: 3-[1,1’Ao-Biphenyl]4-yl-pyridine is unique due to its biphenyl-pyridine structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific coordination environments and photophysical characteristics .
Biological Activity
3-[1,1'-Biphenyl]-4-ylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H15N
- Molecular Weight : 251.32 g/mol
- IUPAC Name : 3-[1,1'-biphenyl]-4-pyridine
Research has indicated that this compound may interact with various molecular targets, leading to diverse biological effects.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. The mechanism involves the inhibition of bacterial growth by disrupting cellular processes, potentially through interference with DNA synthesis or protein function.
Antitumor Activity
There is evidence suggesting that this compound can inhibit tumor cell proliferation. The compound's activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for mitosis.
Study on Antitumor Effects
A recent study assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against HeLa and U87 MG cells, with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.2 | Induction of apoptosis |
U87 MG | 3.8 | Inhibition of tubulin polymerization |
The study highlighted that treatment led to increased SubG0/G1 populations in cell cycle analyses, indicating a higher rate of apoptosis.
Antimicrobial Studies
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Streptococcus pneumoniae | 10 µg/mL |
The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds have been conducted to assess relative biological activities. For instance:
Compound | IC50 (Antitumor) | MIC (Antimicrobial) |
---|---|---|
This compound | 5.2 µM | 12 µg/mL |
Compound A | 7.5 µM | 15 µg/mL |
Compound B | 6.0 µM | 20 µg/mL |
These comparisons indicate that this compound holds promise due to its lower IC50 values in antitumor assays and competitive MIC values in antimicrobial tests.
Properties
Molecular Formula |
C17H13N |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)17-7-4-12-18-13-17/h1-13H |
InChI Key |
OIWJBXODTRCYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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